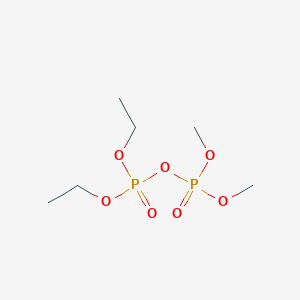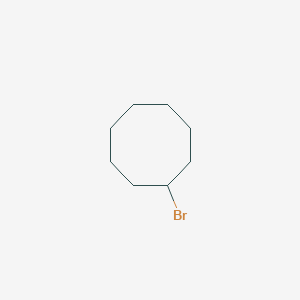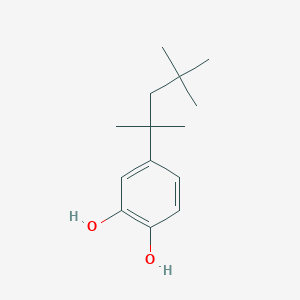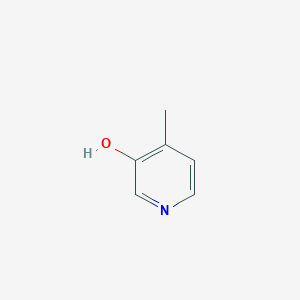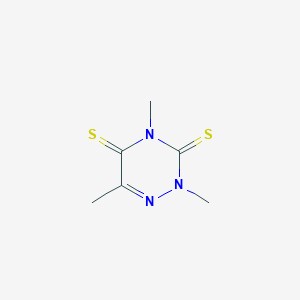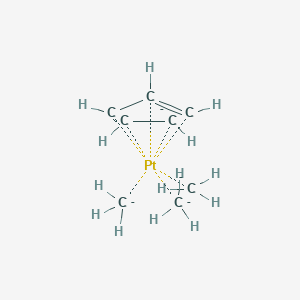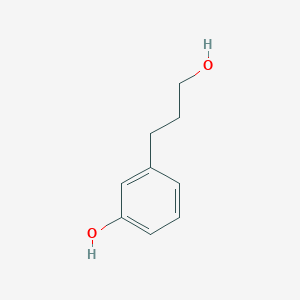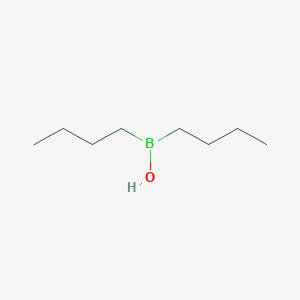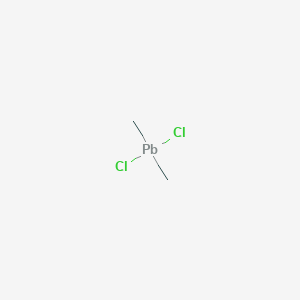
Plumbane, dichlorodimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Plumbane, dichlorodimethyl-, also known as lead tetramethyl, is a colorless and highly toxic gas that is used in various scientific research applications. This compound has a unique structure and properties that make it an important tool in the field of chemistry.
Mecanismo De Acción
The mechanism of action of plumbane, dichlorodimethyl-, is not well understood. However, it is believed that this compound acts as a Lewis acid, which makes it an effective catalyst in many chemical reactions. It is also believed that plumbane, dichlorodimethyl-, may interact with biological molecules, although the precise details of these interactions are not yet fully understood.
Efectos Bioquímicos Y Fisiológicos
Plumbane, dichlorodimethyl-, is highly toxic to humans and animals. Exposure to this compound can cause a range of health effects, including respiratory distress, neurological damage, and gastrointestinal problems. It is also a potent carcinogen and mutagen, which makes it a significant health hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Despite its toxicity, plumbane, dichlorodimethyl-, is an important tool in the laboratory. Its unique properties make it an effective reagent in many chemical reactions, and it is particularly useful in the preparation of organoPlumbane, dichlorodimethyl- compounds. However, the toxicity of this compound means that it must be handled with extreme care, and strict safety protocols must be followed to avoid exposure.
Direcciones Futuras
There are many potential future directions for research on plumbane, dichlorodimethyl-. One area of interest is the development of safer and more effective methods for the synthesis of this compound. Another area of interest is the investigation of the mechanism of action of plumbane, dichlorodimethyl-, particularly with regard to its interactions with biological molecules. Finally, there is a need for further research on the health effects of this compound, particularly with regard to its potential for carcinogenic and mutagenic effects.
Conclusion
Plumbane, dichlorodimethyl-, is a highly toxic but important compound in scientific research. Its unique properties make it an effective reagent in many chemical reactions, and it has a wide range of applications in organic synthesis and catalyst development. However, the toxicity of this compound means that it must be handled with extreme care, and strict safety protocols must be followed to avoid exposure. Future research on plumbane, dichlorodimethyl-, will likely focus on developing safer synthesis methods, investigating its mechanism of action, and further exploring its potential health effects.
Métodos De Síntesis
The synthesis of plumbane, dichlorodimethyl-, is a complex process that involves the reaction of Plumbane, dichlorodimethyl- with methylmagnesium iodide. The resulting compound is then treated with hydrogen chloride to yield the final product. This synthesis method has been extensively studied and optimized to ensure the production of high-quality plumbane, dichlorodimethyl-.
Aplicaciones Científicas De Investigación
Plumbane, dichlorodimethyl-, has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of organoPlumbane, dichlorodimethyl- compounds. This compound is also used in the development of new catalysts and as a precursor for the synthesis of other Plumbane, dichlorodimethyl--containing compounds.
Propiedades
Número CAS |
1520-77-0 |
|---|---|
Nombre del producto |
Plumbane, dichlorodimethyl- |
Fórmula molecular |
C2H6Cl2Pb |
Peso molecular |
308 g/mol |
Nombre IUPAC |
dichloro(dimethyl)plumbane |
InChI |
InChI=1S/2CH3.2ClH.Pb/h2*1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
DBPAIFATCNQGFH-UHFFFAOYSA-L |
SMILES |
C[Pb](C)(Cl)Cl |
SMILES canónico |
C[Pb](C)(Cl)Cl |
Otros números CAS |
1520-77-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



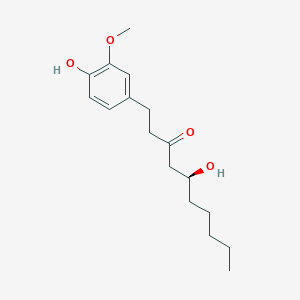
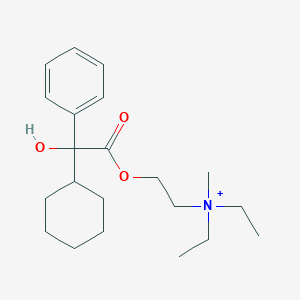
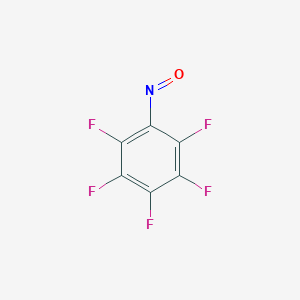
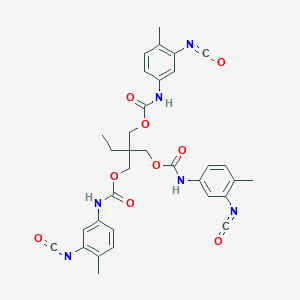
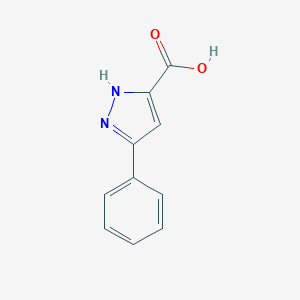
![methyl (4R)-4-[(5R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B72540.png)
